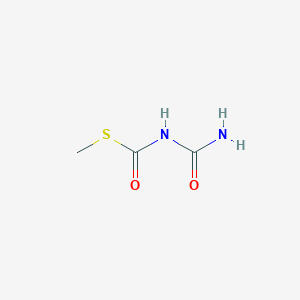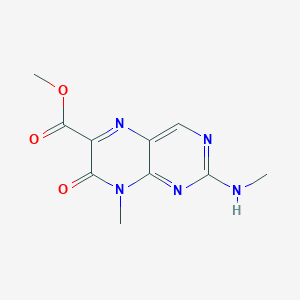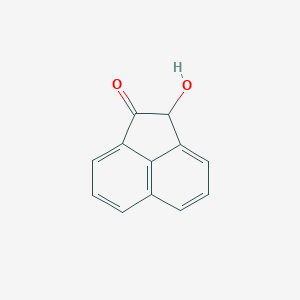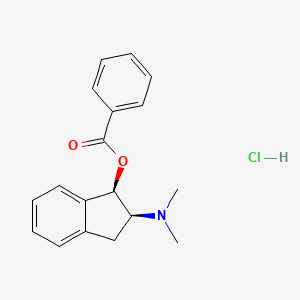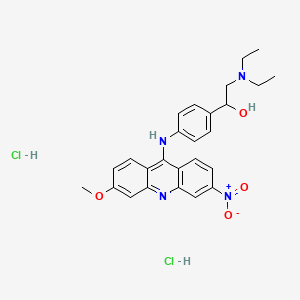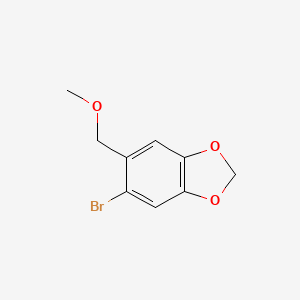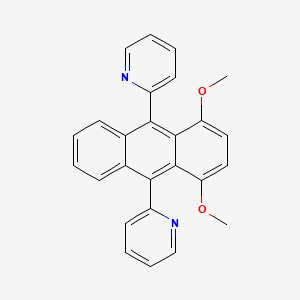
2,2'-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Applications De Recherche Scientifique
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine involves its interaction with molecular targets such as lipopolysaccharides (LPS) in bacterial cell membranes. The compound’s fluorescence properties allow it to act as a probe, binding to LPS and facilitating the study of bacterial infections . Additionally, its photodynamic properties enable it to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a singlet oxygen detector probe.
9-(4-Phenyl)anthracene: Known for its high thermal stability and blue emission with a high quantum yield.
9-(4-Phenylethynyl)anthracene: Exhibits strong optical properties and is used in various photophysical studies.
Uniqueness
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine stands out due to its dual functionality as both a fluorescent probe and a photodynamic agent. This dual functionality makes it particularly valuable in both biological research and medical applications, where it can be used for diagnostic and therapeutic purposes.
Propriétés
Numéro CAS |
36511-00-9 |
|---|---|
Formule moléculaire |
C26H20N2O2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
2-(1,4-dimethoxy-10-pyridin-2-ylanthracen-9-yl)pyridine |
InChI |
InChI=1S/C26H20N2O2/c1-29-21-13-14-22(30-2)26-24(20-12-6-8-16-28-20)18-10-4-3-9-17(18)23(25(21)26)19-11-5-7-15-27-19/h3-16H,1-2H3 |
Clé InChI |
BOZJKHPYGFLXDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C4=CC=CC=N4)C5=CC=CC=N5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


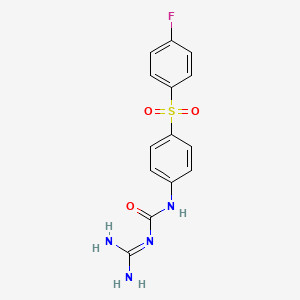

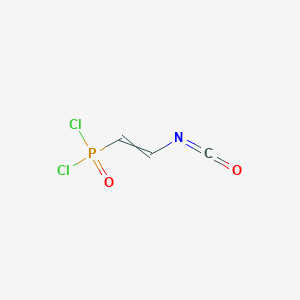
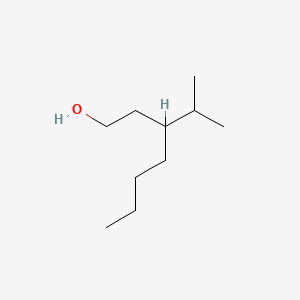
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
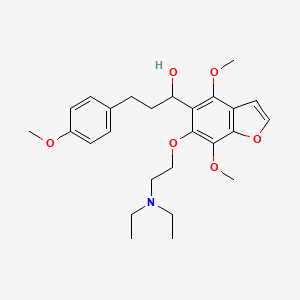
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
